Melting Point Differentiation of (6-Amino-3-Pyridinyl)Methanol (2,5-Substitution) vs. 2,3- and 2,6-Regioisomers
The melting point of (6-amino-3-pyridinyl)methanol (2,5-substitution pattern) is 113–120 °C . In contrast, the 2,3-substituted regioisomer (2-amino-3-pyridinemethanol, CAS 23612-57-9) melts at 66–68 °C , and the 2,6-substituted regioisomer (6-amino-2-pyridinemethanol, CAS 79651-64-2) melts at 138 °C . The 47–52 °C difference between the 2,5- and 2,3-isomers reflects substantially stronger intermolecular hydrogen-bonding networks and lattice energy in the target compound, which directly impacts solid-state handling, storage stability, and reproducibility in weighing and formulation workflows during early drug discovery.
| Evidence Dimension | Melting point (solid-state thermal stability) |
|---|---|
| Target Compound Data | 113–120 °C (2,5-substitution; (6-amino-3-pyridinyl)methanol) |
| Comparator Or Baseline | 66–68 °C (2,3-substitution; 2-amino-3-pyridinemethanol); 138 °C (2,6-substitution; 6-amino-2-pyridinemethanol) |
| Quantified Difference | ΔT ≈ +47 to +52 °C vs. 2,3-isomer; approximately -18 to -25 °C vs. 2,6-isomer |
| Conditions | Standard melting point determination; independently reported by multiple vendors (Thermo Fisher, ChemicalBook, LookChem) |
Why This Matters
A higher and distinct melting point relative to the 2,3-isomer reduces risk of deliquescence or softening under ambient laboratory conditions, ensuring more accurate compound weighing and improved long-term storage reliability.
